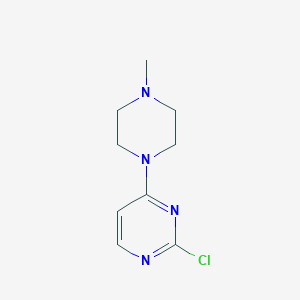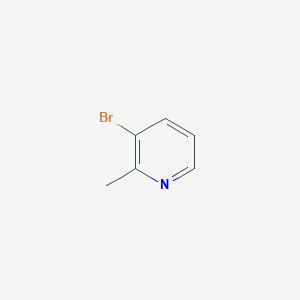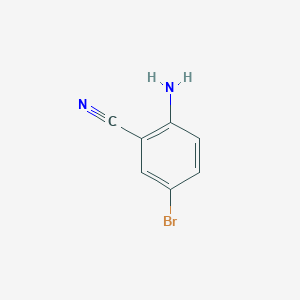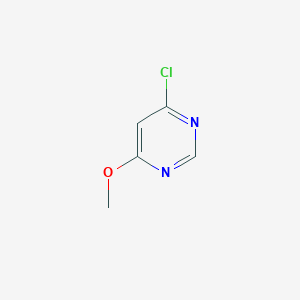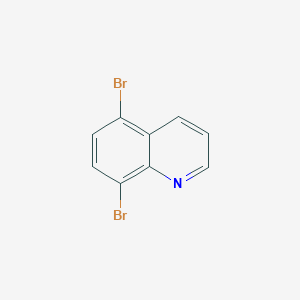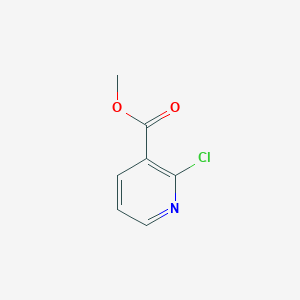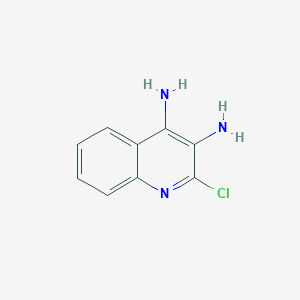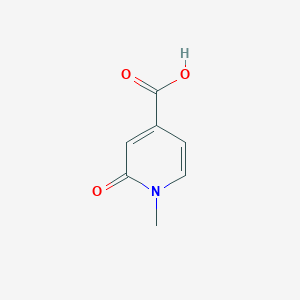methanone CAS No. 6091-48-1](/img/structure/B185366.png)
[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone, also known as CN-102, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist, which may contribute to its antidepressant and antipsychotic effects.
Biochemische Und Physiologische Effekte
In addition to its potential therapeutic applications, [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone has been found to have other biochemical and physiological effects. In a study conducted on mice, [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone was found to increase dopamine and norepinephrine levels in the prefrontal cortex, which may contribute to its antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone is its potential as a treatment for depression and schizophrenia. However, there are also limitations to its use in lab experiments. For example, [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone has been found to have low solubility in water, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone. One area of research is its potential as a treatment for other psychiatric disorders, such as bipolar disorder and anxiety disorders. Additionally, further studies are needed to fully understand the mechanism of action of [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone and to determine its safety and efficacy as a therapeutic agent. Finally, research is needed to develop more effective methods for administering [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone in lab experiments.
Synthesemethoden
The synthesis of [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone involves the reaction of 4-fluorobenzophenone with 2-chloro-6-nitroaniline in the presence of piperazine and triethylamine. The resulting product is purified using column chromatography to obtain [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone in its final form.
Wissenschaftliche Forschungsanwendungen
[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research is its potential as an antidepressant. In a study conducted on rats, [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone was found to exhibit antidepressant-like effects, suggesting that it could be a potential treatment for depression.
Another area of research is its potential as an antipsychotic. In a study conducted on mice, [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone was found to exhibit antipsychotic-like effects, suggesting that it could be a potential treatment for schizophrenia.
Eigenschaften
CAS-Nummer |
6091-48-1 |
|---|---|
Produktname |
[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone |
Molekularformel |
C17H15ClFN3O3 |
Molekulargewicht |
363.8 g/mol |
IUPAC-Name |
[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C17H15ClFN3O3/c18-14-2-1-3-15(22(24)25)16(14)20-8-10-21(11-9-20)17(23)12-4-6-13(19)7-5-12/h1-7H,8-11H2 |
InChI-Schlüssel |
MYBOVLBHVBEKBL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




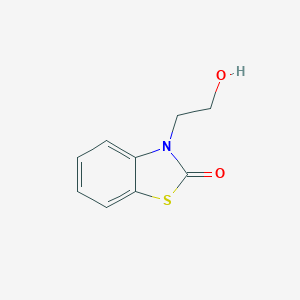
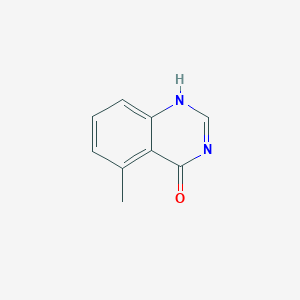
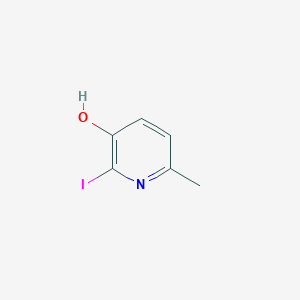
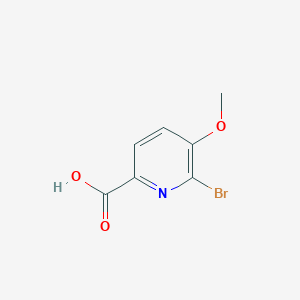
![3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B185293.png)
